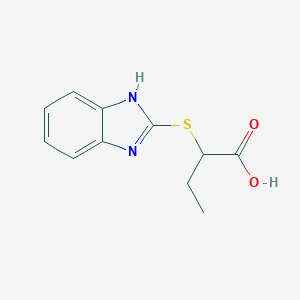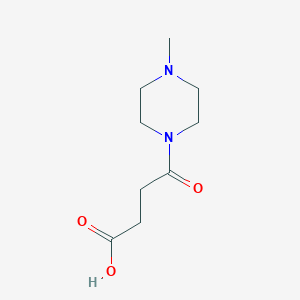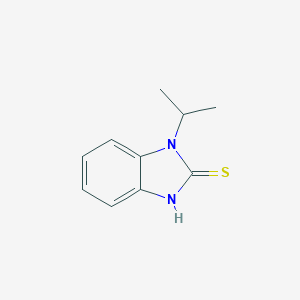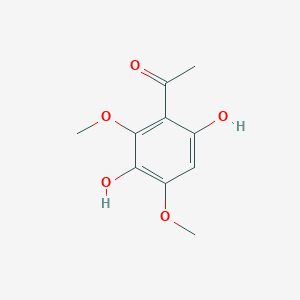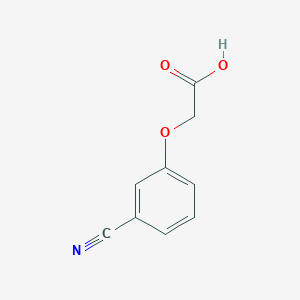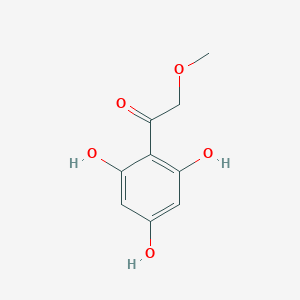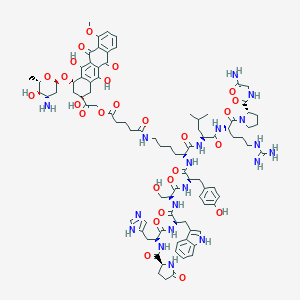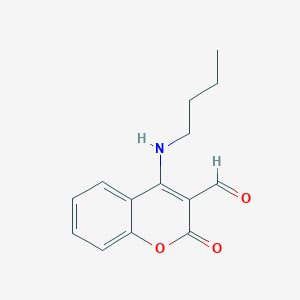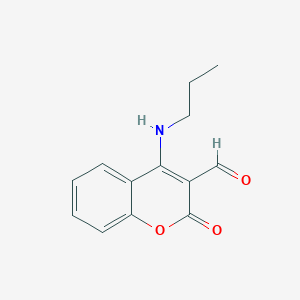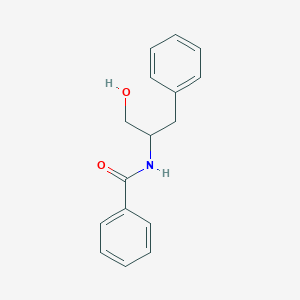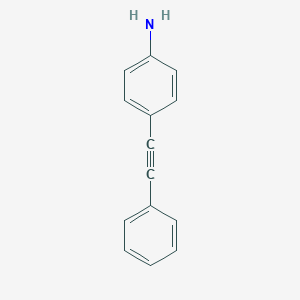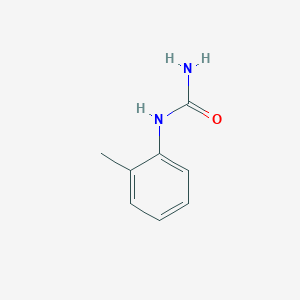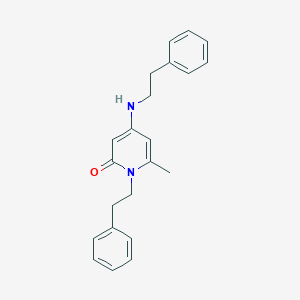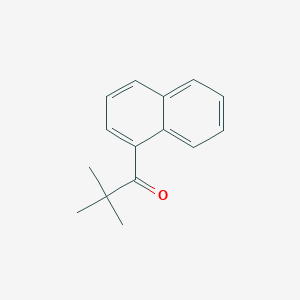
1-Propanone, 2,2-dimethyl-1-(1-naphthalenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 2,2-dimethyl-1-(1-naphthalenyl)-, also known as α-naphthylacetone (α-NA), is a chemical compound that has been used in various scientific research studies. α-NA is a ketone that is derived from naphthalene and is commonly used as a precursor in the synthesis of other organic compounds.
Wirkmechanismus
The exact mechanism of action of α-NA is not fully understood, but it is believed to act as an inhibitor of the enzyme aldehyde dehydrogenase (ALDH). ALDH is an enzyme that is involved in the metabolism of alcohol, and inhibition of this enzyme can lead to increased levels of acetaldehyde, which can cause a variety of physiological effects.
Biochemische Und Physiologische Effekte
α-NA has been shown to have a variety of biochemical and physiological effects, including the inhibition of ALDH, the induction of apoptosis (programmed cell death), and the inhibition of DNA synthesis. In addition, α-NA has been shown to have anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using α-NA in lab experiments is its ability to inhibit ALDH, which can be useful in studying the effects of alcohol metabolism. However, one of the major limitations of using α-NA is its potential toxicity, as it has been shown to cause liver damage in some animal studies.
Zukünftige Richtungen
There are many potential future directions for research on α-NA, including studies on its potential use as an anticancer agent, studies on its effects on alcohol metabolism, and studies on its potential toxicity. In addition, further research is needed to fully understand the mechanism of action of α-NA and its effects on various biological systems.
Synthesemethoden
α-NA can be synthesized through a variety of methods, including the Friedel-Crafts acylation reaction, the Darzens reaction, and the Perkin reaction. The most commonly used method for synthesizing α-NA is the Friedel-Crafts acylation reaction, which involves the reaction of naphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction results in the formation of α-NA as the major product.
Wissenschaftliche Forschungsanwendungen
α-NA has been used in a variety of scientific research studies, including studies on the synthesis of other organic compounds, as well as studies on the biochemical and physiological effects of α-NA itself. One of the most common uses of α-NA is as a precursor in the synthesis of other organic compounds, such as 2,2-dimethyl-1,3-dioxolane-4-methanol, which is used in the synthesis of the antimalarial drug artemisinin.
Eigenschaften
CAS-Nummer |
25540-73-2 |
|---|---|
Produktname |
1-Propanone, 2,2-dimethyl-1-(1-naphthalenyl)- |
Molekularformel |
C15H16O |
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
2,2-dimethyl-1-naphthalen-1-ylpropan-1-one |
InChI |
InChI=1S/C15H16O/c1-15(2,3)14(16)13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3 |
InChI-Schlüssel |
AKEIBGQQTJYSAN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)C1=CC=CC2=CC=CC=C21 |
Kanonische SMILES |
CC(C)(C)C(=O)C1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



